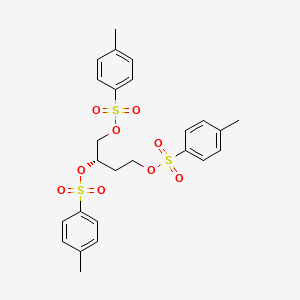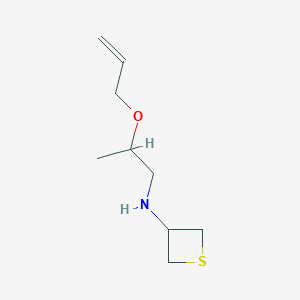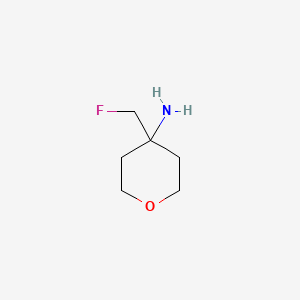
5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with an aminoethyl group, dimethyl groups, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-nitropyridine.
Nucleophilic Substitution: The 2-chloro-5-nitropyridine undergoes nucleophilic substitution with N,N-dimethylaniline to form 5-nitro-N,4-dimethyl-N-phenylpyridin-2-amine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Alkylation: Finally, the amino group is alkylated with ethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to modify the pyridine ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield nitriles, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In the materials science industry, this compound can be used to develop new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mécanisme D'action
The mechanism of action of 5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the pyridine and phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Aminoethyl)-N-methyl-N-phenylpyridin-2-amine: Similar structure but with one less methyl group.
5-(1-Aminoethyl)-N,4-dimethyl-N-(4-methylphenyl)pyridin-2-amine: Similar structure with an additional methyl group on the phenyl ring.
5-(1-Aminoethyl)-N,4-dimethyl-N-(2-chlorophenyl)pyridin-2-amine: Similar structure with a chlorine substituent on the phenyl ring.
Uniqueness
5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both dimethyl and phenyl groups on the pyridine ring provides a distinct electronic environment, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H19N3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
5-(1-aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C15H19N3/c1-11-9-15(17-10-14(11)12(2)16)18(3)13-7-5-4-6-8-13/h4-10,12H,16H2,1-3H3 |
Clé InChI |
SQAVCJWPOOWQQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(C)N)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)

![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)


![N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide](/img/structure/B13012669.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B13012672.png)
